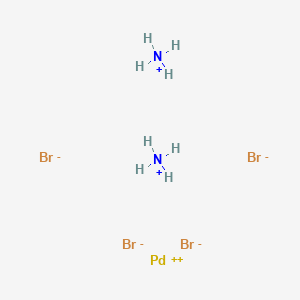
Muramic acid-6-phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Muramic acid-6-phosphate is a molecule that is found in bacterial cell walls. It is a derivative of N-acetylmuramic acid, which is a component of peptidoglycan. Muramic acid-6-phosphate has been studied extensively for its potential use in scientific research applications. In
Mécanisme D'action
The mechanism of action of muramic acid-6-phosphate is not fully understood. However, it is known to interact with a number of different proteins and enzymes in bacterial cells. For example, it has been shown to bind to the enzyme MurNAc-6-phosphate etherase, as well as to the transcriptional regulator MraZ.
Biochemical and Physiological Effects:
Muramic acid-6-phosphate has a number of biochemical and physiological effects. It is an important component of bacterial cell walls, and is essential for their structural integrity. It has also been shown to play a role in regulating bacterial cell division and growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using muramic acid-6-phosphate in lab experiments is its specificity for bacterial cells. This makes it a useful tool for studying bacterial cell wall biosynthesis and other bacterial processes. However, its use is limited by the fact that it is only found in bacterial cells, and cannot be used to study eukaryotic cells.
Orientations Futures
There are many potential future directions for research on muramic acid-6-phosphate. One area of interest is the development of new methods for synthesizing this compound. Another area of interest is the study of its interactions with other proteins and enzymes in bacterial cells. Finally, there is potential for the development of new drugs or therapies based on the biochemical and physiological effects of muramic acid-6-phosphate.
Méthodes De Synthèse
Muramic acid-6-phosphate can be synthesized through a number of different methods. One common method involves the use of N-acetylmuramic acid as a starting material. This compound is first converted to the corresponding lactone, which is then reacted with phosphoric acid to form muramic acid-6-phosphate. Other methods involve the use of different starting materials, such as N-acetylglucosamine.
Applications De Recherche Scientifique
Muramic acid-6-phosphate has been used in a number of scientific research applications. One of the most common uses is as a substrate for the enzyme MurNAc-6-phosphate etherase. This enzyme catalyzes the conversion of muramic acid-6-phosphate to N-acetylmuramic acid, which is an important component of bacterial cell walls. Muramic acid-6-phosphate has also been used as a tool for studying the biosynthesis of peptidoglycan.
Propriétés
Numéro CAS |
15454-37-2 |
|---|---|
Nom du produit |
Muramic acid-6-phosphate |
Formule moléculaire |
C9H18NO10P |
Poids moléculaire |
331.21 g/mol |
Nom IUPAC |
2-[(2S,3R,4R,5S,6R)-3-amino-2,5-dihydroxy-6-(phosphonooxymethyl)oxan-4-yl]oxypropanoic acid |
InChI |
InChI=1S/C9H18NO10P/c1-3(8(12)13)19-7-5(10)9(14)20-4(6(7)11)2-18-21(15,16)17/h3-7,9,11,14H,2,10H2,1H3,(H,12,13)(H2,15,16,17)/t3?,4-,5-,6-,7-,9+/m1/s1 |
Clé InChI |
FJABMBOKQGQIII-KDBDHQKJSA-N |
SMILES isomérique |
CC(C(=O)O)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)COP(=O)(O)O)O)N |
SMILES |
CC(C(=O)O)OC1C(C(OC(C1O)COP(=O)(O)O)O)N |
SMILES canonique |
CC(C(=O)O)OC1C(C(OC(C1O)COP(=O)(O)O)O)N |
Synonymes |
muramic acid-6-phosphate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Bromo-8-nitrotetrazolo[1,5-a]pyridine](/img/structure/B94060.png)
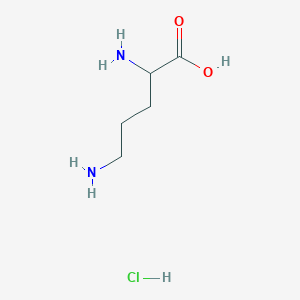
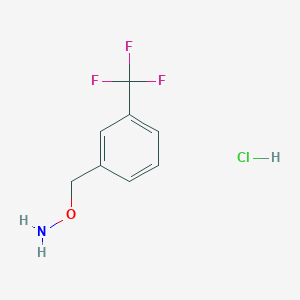
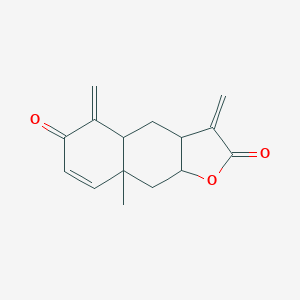
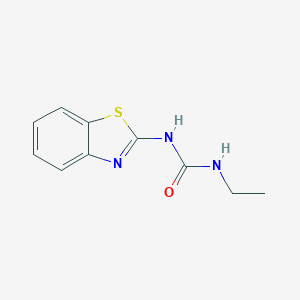
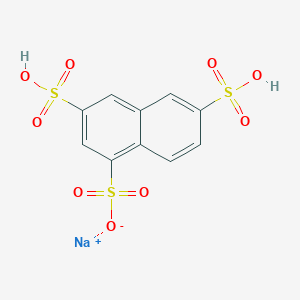
![Benzo[b]naphtho[1,2-d]thiophene, 6a,11b-dihydro-, 7,7-dioxide](/img/structure/B94076.png)
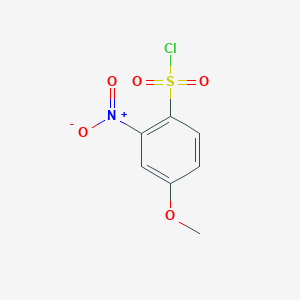
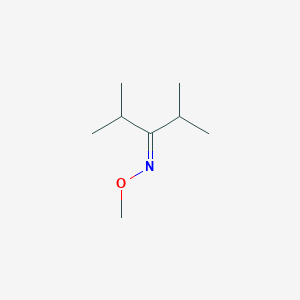

![Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl-](/img/structure/B94082.png)

